Ethisterone

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

17 alpha-Hydroxypregn-4-en-20-yn-3-one. A synthetic steroid hormone with progestational effects.

See also: Dimthis compound (related).

Structure

3D Structure

Properties

IUPAC Name |

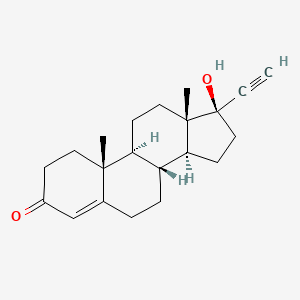

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNXZKVNWQUJIB-CEGNMAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023016 | |

| Record name | Ethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-03-7 | |

| Record name | Ethisterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethisterone [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethisterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHISTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P201BVY1MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethisterone's Mechanism of Action on Progesterone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethisterone, a synthetic derivative of testosterone, was one of the first orally active progestogens developed.[1] As a member of the progestin class of steroid hormones, its primary mechanism of action involves interaction with and activation of progesterone (B1679170) receptors (PRs), mimicking the effects of the endogenous hormone progesterone. This document provides a detailed technical overview of the molecular mechanisms underlying this compound's action on progesterone receptors, including its binding affinity, receptor activation, downstream signaling pathways, and structure-activity relationship. The information is intended for researchers, scientists, and professionals involved in drug development and endocrine research.

Progesterone Receptor Binding and Agonist Activity

This compound functions as an agonist at the progesterone receptor.[2] Upon binding, it induces a conformational change in the receptor, initiating a cascade of molecular events that lead to the regulation of target gene expression.

Quantitative Analysis of this compound-Progesterone Receptor Interaction

| Compound | Relative Binding Affinity (%) (Progesterone = 100%) | Receptor Activity |

| Progesterone | 100 | Agonist |

| This compound | ~44 | Agonist |

Molecular Signaling Pathways

The binding of this compound to the progesterone receptor triggers a well-characterized signaling pathway, primarily involving the nuclear receptor signaling cascade.

Classical Nuclear Receptor Signaling

-

Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, leading to the dissociation of heat shock proteins (HSPs) and receptor dimerization (homo- or heterodimerization).

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus if it was not already there.

-

DNA Binding: Within the nucleus, the dimerized receptor binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The PR-DNA complex recruits co-activators or co-repressors, thereby modulating the transcription of downstream genes. This leads to the synthesis or repression of specific proteins that mediate the physiological effects of this compound.

References

An In-depth Technical Guide to the Historical Synthesis of Ethisterone by Schering AG

Introduction

Ethisterone, a pioneering synthetic progestogen, was first synthesized in 1938 by Hans Herloff Inhoffen, Willy Logemann, Walter Hohlweg, and Arthur Serini at Schering AG in Berlin. [1]This breakthrough was a significant milestone in steroid chemistry and reproductive medicine, leading to the development of the first orally active progestin. This technical guide provides a detailed examination of the likely historical synthesis pathways employed by Schering AG, based on contemporary chemical principles and related modern synthetic procedures, in the absence of the full original laboratory records. The synthesis primarily involves the conversion of a steroid precursor, such as Dehydroepiandrosterone (DHEA) or Androstenedione, through a series of key chemical transformations.

Core Synthetic Pathways

The historical synthesis of this compound at Schering AG likely followed one of two primary pathways, both of which converge on the crucial step of ethynylation of a 17-keto steroid.

-

Pathway A: Starting from Dehydroepiandrosterone (DHEA).

-

Pathway B: Starting from Androstenedione.

The following sections detail the experimental protocols and quantitative data associated with these pathways.

Data Presentation: Quantitative Summary of Reactions

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound. These values are derived from analogous modern procedures and are representative of the expected efficiencies for these transformations.

Table 1: Oppenauer Oxidation of Dehydroepiandrosterone (DHEA)

| Parameter | Value |

| Starting Material | Dehydroepiandrosterone (DHEA) |

| Key Reagents | Aluminum isopropoxide, Acetone (B3395972) |

| Solvent | Toluene (B28343) |

| Reaction Temperature | Reflux |

| Typical Yield | 85-95% |

Table 2: Ethynylation of Androstenedione

| Parameter | Value |

| Starting Material | Androstenedione |

| Key Reagents | Potassium acetylide, Acetylene (B1199291) gas |

| Solvent | Liquid Ammonia (B1221849), Tetrahydrofuran (THF) |

| Reaction Temperature | -78°C to -33°C |

| Typical Yield | 80-90% |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

1. Oppenauer Oxidation of Dehydroepiandrosterone (DHEA) to Androstenedione

This reaction converts the 3β-hydroxyl group of DHEA to a ketone and shifts the double bond to the C4-C5 position.

-

Materials: Dehydroepiandrosterone (DHEA), Aluminum isopropoxide, Acetone, Toluene.

-

Procedure:

-

A solution of Dehydroepiandrosterone in dry toluene is prepared in a reaction vessel equipped with a reflux condenser and a means for azeotropic water removal (e.g., a Dean-Stark trap).

-

A solution of aluminum isopropoxide in dry toluene is added to the reaction mixture.

-

A large excess of acetone is added to serve as the hydride acceptor.

-

The mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled, and a dilute acid (e.g., 10% sulfuric acid) is added to quench the reaction and dissolve the aluminum salts.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude Androstenedione, which can be further purified by recrystallization.

-

2. Ethynylation of Androstenedione to this compound

This is the final and most critical step, introducing the 17α-ethynyl group.

-

Materials: Androstenedione, Potassium, Liquid Ammonia, Acetylene gas, Tetrahydrofuran (THF).

-

Procedure:

-

A reaction vessel is set up with a dry ice/acetone condenser and an inlet for ammonia gas.

-

Anhydrous liquid ammonia is condensed into the flask.

-

Small pieces of potassium metal are added to the liquid ammonia with stirring until a persistent blue color is obtained, indicating the formation of the solvated electron.

-

A stream of dry acetylene gas is bubbled through the solution to form potassium acetylide.

-

A solution of Androstenedione in dry THF is added dropwise to the suspension of potassium acetylide in liquid ammonia.

-

The reaction is stirred at low temperature for several hours.

-

The reaction is quenched by the careful addition of a proton source, such as ammonium (B1175870) chloride.

-

The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give crude this compound.

-

Purification is achieved by column chromatography or recrystallization.

-

Mandatory Visualizations

Diagram 1: Synthesis of this compound from DHEA

Caption: Synthetic pathway of this compound starting from DHEA.

Diagram 2: Experimental Workflow for Oppenauer Oxidation

Caption: Step-by-step workflow for the Oppenauer oxidation.

References

Chemical structure and properties of 17α-ethynyltestosterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-ethynyltestosterone, also known as ethisterone, is a synthetic steroidal progestin derived from testosterone. Historically, it was the first orally active progestin to be developed and has played a significant role in the advancement of hormonal therapeutics.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacological actions, and relevant experimental methodologies associated with 17α-ethynyltestosterone.

Chemical Structure and Nomenclature

17α-ethynyltestosterone is a derivative of testosterone, characterized by the presence of an ethynyl (B1212043) group at the C17α position of the steroid nucleus.[2] This structural modification is crucial for its oral bioavailability.[1]

Table 1: Chemical Identification of 17α-Ethynyltestosterone

| Identifier | Value |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[2] |

| CAS Number | 434-03-7[1][2] |

| Molecular Formula | C₂₁H₂₈O₂[1][2] |

| Molecular Weight | 312.45 g/mol [1] |

| Synonyms | This compound, Pregneninolone, Anhydrohydroxyprogesterone, 17α-Hydroxypregn-4-en-20-yn-3-one[1][3] |

Physicochemical Properties

The physicochemical properties of 17α-ethynyltestosterone influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of 17α-Ethynyltestosterone

| Property | Value | Reference |

| Melting Point | 269-275 °C | [4][5] |

| Boiling Point | 446.4 °C (at 760 mmHg) | |

| Solubility | Practically insoluble in water. Slightly soluble in alcohol, acetone, ether, and chloroform. Soluble in organic solvents such as ethanol, methanol, and acetonitrile (B52724) (approx. 1 mg/mL). | [3][4][5][6] |

| logP (Octanol/Water) | 3.44 - 3.52 | [7] |

| pKa (Strongest Acidic) | 17.59 | [7] |

| UV max (Methanol) | 241 nm | [5] |

Pharmacological Properties

17α-ethynyltestosterone primarily acts as a progestin, exhibiting agonistic activity at the progesterone (B1679170) receptor (PR). It also possesses weak androgenic properties due to its structural similarity to testosterone.

Table 3: Pharmacological Activities of 17α-Ethynyltestosterone

| Activity | Description | Reference |

| Progestogenic Activity | Agonist of the progesterone receptor. It has about 44% of the affinity of progesterone for the PR. | [1] |

| Androgenic Activity | Binds to the androgen receptor. | [3] |

| Oral Bioavailability | The C17α-ethynyl group confers oral activity. | [1] |

| Metabolism | A major active metabolite of danazol. 5α-dihydrothis compound is an active metabolite. | [1] |

Table 4: Receptor Binding Affinity of 17α-Ethynyltestosterone

| Receptor | Affinity (EC₅₀) | Reference |

| Progesterone Receptor | 23 nM (in yeast) | [3] |

| Androgen Receptor | 23.1 nM (in yeast) | [3] |

Experimental Protocols

Synthesis of 17α-Ethynyltestosterone

A common synthetic route to 17α-ethynyltestosterone involves the ethynylation of a suitable steroid precursor, such as 4-androstenedione.[8]

General Procedure:

-

Protection of the C3 Carbonyl Group: The C3 carbonyl group of 4-androstenedione is typically protected as an enol ether. This is achieved by reacting 4-androstenedione with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate) in an alcoholic solvent.[8]

-

Ethynylation: The protected steroid is then reacted with an acetylide salt, such as potassium acetylide, in a suitable solvent like liquid ammonia (B1221849) or tetrahydrofuran. This introduces the ethynyl group at the C17 position.

-

Deprotection: The protecting group at C3 is removed by acid hydrolysis to regenerate the ketone, yielding 17α-ethynyltestosterone.[8]

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of 17α-ethynyltestosterone.

Methodology:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For complex spectra, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to aid in the complete assignment of all proton and carbon signals.[9][10]

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure. Key characteristic signals include those for the ethynyl proton and carbon, the angular methyl groups, and the protons of the steroid backbone.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 17α-ethynyltestosterone, further confirming its identity.

Methodology:

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).[11]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Fragmentation Analysis: The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information that can be used to confirm the identity of the compound.[12][13]

Receptor Binding Assays

Receptor binding assays are performed to determine the affinity of 17α-ethynyltestosterone for the progesterone and androgen receptors. Competitive binding assays are commonly used.

General Protocol (Competitive Radioligand Binding Assay):

-

Receptor Preparation: A source of the receptor is required, which can be a purified receptor protein, a cell lysate from cells overexpressing the receptor, or a tissue homogenate known to be rich in the receptor (e.g., rat prostate for the androgen receptor).[14]

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-mibolerone) and varying concentrations of the unlabeled test compound (17α-ethynyltestosterone).

-

Separation: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as filtration or precipitation with hydroxyapatite.[15]

-

Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC₅₀ value.[15]

Signaling Pathways

17α-ethynyltestosterone exerts its biological effects by modulating the signaling pathways of the progesterone and androgen receptors.

Progesterone Receptor Signaling

Upon binding to the progesterone receptor in the cytoplasm, 17α-ethynyltestosterone induces a conformational change in the receptor. This leads to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent regulation of target gene transcription.

Androgen Receptor Signaling

Similarly, 17α-ethynyltestosterone can bind to the androgen receptor in the cytoplasm. This binding event triggers the dissociation of heat shock proteins, dimerization of the receptor, and its translocation to the nucleus. The receptor-ligand complex then binds to androgen response elements (AREs) in the promoter regions of target genes, modulating their transcription.

Conclusion

17α-ethynyltestosterone remains a compound of significant interest in the study of steroid hormone action. Its well-characterized chemical and pharmacological properties, coupled with established methodologies for its synthesis and analysis, make it a valuable tool for researchers in endocrinology, medicinal chemistry, and drug development. This guide provides a comprehensive technical foundation for professionals working with this important synthetic steroid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H28O2 | CID 5284557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. This compound [drugfuture.com]

- 6. caymanchem.com [caymanchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. CN105001294A - Synthetic method for this compound - Google Patents [patents.google.com]

- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 11. This compound [webbook.nist.gov]

- 12. Measurement by isotope dilution mass spectrometry of 17 alpha-ethynyloestradiol-17 beta and northis compound in serum of women taking oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Pharmacodynamics of Ethisterone and its Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethisterone, also known as 17α-ethynyltestosterone, holds a significant place in pharmaceutical history as the first orally active progestin, introduced for medical use in 1939.[1][2] Derived from testosterone, it was initially developed with the expectation of creating an orally active androgen, but was instead found to possess considerable progestogenic activity.[1] This guide provides a detailed examination of the pharmacodynamics of this compound and its key metabolites, focusing on its interactions with steroid hormone receptors, subsequent signaling pathways, and the experimental methodologies used for its characterization.

Pharmacodynamics of this compound

This compound's primary mechanism of action is as an agonist of the progesterone (B1679170) receptor (PR), classifying it as a progestin, or synthetic progestogen.[1][3] However, its activity is not limited to the PR; it also exhibits weak androgenic properties due to its structural similarity to testosterone.[1][3]

Receptor Binding and Potency

This compound is characterized as a relatively weak progestogen.[1] Its binding affinity for the progesterone receptor is approximately 44% of that of natural progesterone.[1][4] This is significantly lower than its derivative, northis compound, which has about 150% of the affinity of progesterone for the PR.[4] Consequently, this compound is estimated to have a progestogenic potency that is 20-fold lower than northis compound.[1]

In addition to its progestogenic activity, this compound possesses weak androgenic and anabolic effects.[1] This androgenicity is responsible for side effects such as masculinization, including acne and hirsutism, particularly at higher doses.[1][3] Unlike some other progestins, this compound does not appear to have significant estrogenic activity in humans.[1] While some animal studies showed estrogenic effects, these were not observed in women, even at high doses.[1]

Table 1: Receptor Binding Affinity of this compound and Related Compounds

| Compound | Receptor | Relative Binding Affinity (%) (Reference Ligand = 100%) | Source(s) |

| This compound | Progesterone (PR) | 44 (vs. Progesterone) | [1][4] |

| Northis compound | Progesterone (PR) | ~150 (vs. Progesterone) | [4] |

| Progesterone | Progesterone (PR) | 100 | [4] |

| Testosterone | Progesterone (PR) | 2 | [4] |

| Northis compound | Androgen (AR) | 15 (vs. Metribolone) | [4] |

| Northis compound | Estrogen (ERα) | 0.07 (vs. Estradiol) | [4] |

| Northis compound | Estrogen (ERβ) | 0.01 (vs. Estradiol) | [4] |

Metabolism and Metabolite Activity

This compound is metabolized in the body, primarily through the action of 5α-reductase.[1] The resulting metabolites have their own distinct pharmacodynamic profiles.

Key Metabolites

The primary active metabolite identified is 5α-dihydrothis compound (5α-dihydro-17α-ethynyltestosterone).[1] Other potential metabolites include 17α-ethynyl-3α-androstanediol and 17α-ethynyl-3β-androstanediol.[1] It is important to note that this compound is also a major active metabolite of the drug danazol.[1]

Pharmacodynamics of Metabolites

The 5α-reduction of this compound has an interesting effect on its androgenic properties. The resulting metabolite, 5α-dihydrothis compound, has been found to have reduced androgenic activity compared to the parent compound.[1] This is in contrast to testosterone, where 5α-reduction to dihydrotestosterone (B1667394) (DHT) significantly enhances androgenic potency.[5] This suggests that the C17α ethynyl (B1212043) group is a key determinant of the biological activity of the 5α-reduced metabolite.[4]

Some metabolites, such as 17α-ethynyl-3α-androstanediol and 17α-ethynyl-3β-androstanediol, may possess estrogenic activity, although this compound itself is not considered estrogenic in humans.[1]

Signaling Pathways

The biological effects of this compound and its metabolites are mediated through the activation of nuclear receptor signaling pathways, primarily the progesterone and androgen receptor pathways.

Progesterone Receptor (PR) Signaling

As a progestin, this compound mimics progesterone by binding to and activating the progesterone receptor.[3][6] The PR is a ligand-activated transcription factor that regulates gene expression.[7] The canonical signaling pathway proceeds as follows:

-

Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the PR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).[8]

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs.[8]

-

Dimerization and Nuclear Translocation: The activated receptor-ligand complexes form dimers and translocate into the nucleus.[8]

-

DNA Binding: In the nucleus, the dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[8]

-

Gene Transcription: The receptor-DNA complex recruits co-activators and other transcription factors, initiating the transcription of genes that mediate the physiological effects of progestogens, such as the regulation of the endometrium.[3][7]

There are also non-genomic PR signaling pathways where the receptor can activate cytoplasmic signaling cascades, such as the Src/MAPK pathway, leading to more rapid cellular responses.[8][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound. Медицинский портал Vrachi.name [en-test.vrachi.name]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Northis compound - Wikipedia [en.wikipedia.org]

- 5. 5alpha-reduction of northis compound enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Ethisterone: A Technical Guide to a Pioneering Synthetic Progestogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethisterone, also known as 17α-ethynyltestosterone, holds a significant place in the history of steroid chemistry and pharmacology as the first orally active progestational agent.[1][2] Synthesized in 1938 from testosterone (B1683101), it paved the way for the development of a wide array of synthetic progestins that have revolutionized hormonal therapy and contraception.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic profiles, associated experimental methodologies, and its historical context. While largely superseded by newer progestins with more favorable therapeutic indices, a thorough understanding of this compound's properties remains valuable for steroid research and the development of novel endocrine-modulating agents.

Introduction

This compound (17α-ethynyltestosterone) is a synthetic androstane (B1237026) steroid.[1] Its discovery was a pivotal moment, overcoming the primary limitation of natural progesterone (B1679170)—poor oral bioavailability. The introduction of an ethynyl (B1212043) group at the C17α position of the testosterone molecule not only conferred oral activity but also unexpectedly shifted its primary hormonal effect from androgenic to progestogenic.[1] This pioneering modification established a fundamental principle in medicinal chemistry for creating orally active steroid hormones. This compound was introduced for medical use in Germany in 1939 and in the United States in 1945 for the treatment of gynecological disorders.[1] It is no longer marketed, but its legacy persists in the design of subsequent generations of progestins, such as its derivative, northis compound.[1]

Pharmacodynamics: Receptor Interactions and Biological Activity

This compound's biological effects are mediated primarily through its interaction with nuclear steroid receptors, leading to the modulation of gene expression in target tissues.

Mechanism of Action

As a synthetic progestogen, this compound's principal mechanism of action is agonism of the progesterone receptor (PR).[1][3] Upon entering a target cell, this compound binds to the PR located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[3]

Key progestogenic effects mediated by this pathway include:

-

Endometrial Regulation: Stabilization of the uterine endometrial lining, which was utilized to manage menstrual disorders like dysfunctional uterine bleeding.[3]

-

Cervical Mucus Alteration: Increases the viscosity of cervical mucus, creating a barrier to sperm penetration.[3]

-

Antigonadotropic Effects: this compound can exert negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, inhibiting the secretion of gonadotropins (LH and FSH).[3] However, this effect is considered minimal, and the drug is not known to reliably suppress ovulation, which limited its use in hormonal contraception.[1]

Receptor Binding and Potency

This compound exhibits binding affinity for both the progesterone receptor and the androgen receptor (AR). It is characterized as a relatively weak progestogen, especially when compared to its 19-nortestosterone derivative, northis compound.[1]

| Parameter | Receptor | Value | Notes |

| Binding Affinity | Progesterone Receptor (PR) | ~44% of progesterone | This compound is a direct PR agonist.[1] |

| Androgen Receptor (AR) | EC50 similar to northis compound | Binds to and activates the AR, leading to androgenic effects.[1][4] | |

| Sex Hormone-Binding Globulin (SHBG) | ~49% of testosterone | Binds with relatively high affinity to this carrier protein.[1] | |

| Progestogenic Potency | Endometrial Transformation | 200 - 700 mg (total dose) | Total dose required over 10-14 days for endometrial transformation in women.[1] |

| Relative Potency | ~20-fold lower than northis compound | Significantly less potent as a progestogen compared to northis compound.[1] |

Androgenic and Other Hormonal Activities

A significant aspect of this compound's pharmacodynamic profile is its inherent androgenic activity, a direct consequence of its testosterone-derived structure.[1] While its androgenic activity is considered weak, the larger doses required to achieve a sufficient progestogenic effect can lead to noticeable androgenic side effects.[1] This has been historically associated with the masculinization of female fetuses when taken during pregnancy.[1] In vitro studies have shown that this compound and northis compound are approximately equipotent in activating the androgen receptor.[1] this compound does not appear to have any significant estrogenic activity.[1]

Pharmacokinetics

The oral activity of this compound is its defining pharmacokinetic feature. Its metabolism involves pathways common to steroidal compounds.

| Parameter | Description |

| Absorption | Orally bioavailable. |

| Distribution | Binds with relatively high affinity to Sex Hormone-Binding Globulin (SHBG).[1] |

| Metabolism | The primary metabolic pathway involves reduction by 5α-reductase to form 5α-dihydrothis compound, which is also an active metabolite.[1] this compound is not metabolized into progesterone, and in vivo studies have not detected aromatization to estrogenic metabolites like ethinylestradiol.[1] |

| Metabolites | 5α-Dihydrothis compound (active metabolite).[1] |

| Excretion | Metabolites are excreted in urine and feces.[5] |

Signaling Pathways and Structural Relationships

Caption: Structural relationship of Testosterone, this compound, and Northis compound.

Experimental Protocols

The characterization of synthetic progestogens like this compound relies on a suite of standardized in vitro and in vivo assays.

Protocol: Competitive Radioligand Binding Assay for PR Affinity

Objective: To determine the relative binding affinity (RBA) of this compound for the human progesterone receptor compared to a reference ligand (progesterone).

Materials:

-

Source of human progesterone receptor (e.g., cytosol from MCF-7 cells or recombinant human PR).

-

Radiolabeled progestin (e.g., [³H]-Promegestone/R5020).

-

Unlabeled progesterone (reference competitor).

-

Unlabeled this compound (test compound).

-

Assay buffer (e.g., Tris-EDTA buffer).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

Methodology:

-

Preparation: Prepare serial dilutions of unlabeled progesterone and this compound in the assay buffer.

-

Incubation: In reaction tubes, combine the PR-containing cytosol, a fixed concentration of [³H]-R5020, and varying concentrations of either unlabeled progesterone or this compound. Include tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled progesterone).

-

Equilibrium: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each competitor concentration. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 (concentration required to inhibit 50% of specific binding) for both progesterone and this compound. The RBA is calculated as: (IC50 of Progesterone / IC50 of this compound) x 100%.

Protocol: Yeast-Based Androgen Receptor Activation Bioassay

Objective: To quantify the androgenic activity of this compound by measuring its ability to activate the human androgen receptor (AR) in a yeast model system.

[6]Materials:

-

Saccharomyces cerevisiae strain engineered to express the human AR and a reporter gene (e.g., lacZ, encoding β-galactosidase).

-

Yeast growth medium.

-

This compound and a reference androgen (e.g., Dihydrotestosterone, DHT).

-

Chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).

-

96-well microplates.

-

Microplate reader.

Methodology:

-

Culture Preparation: Grow the engineered yeast strain in selective medium to the mid-logarithmic phase.

-

Assay Setup: Dispense the yeast culture into the wells of a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound and the reference androgen (DHT) to the wells. Include control wells with vehicle only.

-

Incubation: Incubate the plates at 30°C with shaking for a specified period to allow for receptor activation and reporter gene expression.

-

Cell Lysis & Reporter Assay: Lyse the yeast cells and add the chromogenic substrate.

-

Measurement: Incubate until a color change is visible. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Construct dose-response curves by plotting absorbance against the log concentration of the test compounds. Calculate the EC50 (concentration that produces 50% of the maximal response) for both this compound and DHT to determine relative potency.

Conclusion

This compound represents a landmark achievement in medicinal chemistry and endocrinology. As the first orally active progestogen, it fundamentally changed the therapeutic landscape for managing gynecological conditions. Its development illuminated key structure-activity relationships, particularly the impact of the 17α-ethynyl group on oral bioavailability and hormonal activity. While its clinical use has ceased due to a relatively weak progestogenic effect and notable androgenic side effects, the study of this compound provides critical insights for drug development professionals. It serves as a foundational case study in steroid drug design, highlighting the delicate balance between desired therapeutic action and off-target hormonal activities that remains a central challenge in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medicines.org.uk [medicines.org.uk]

- 6. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Oral Progestins: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of orally active progestins in the mid-20th century marked a watershed moment in both medicinal chemistry and social history. This technical guide provides a detailed examination of the foundational discoveries and synthetic pathways that led to the first generation of oral progestins. It traces the journey from the laborious extraction of progesterone (B1679170) to the landmark chemical syntheses of norethindrone (B1679910) and norethynodrel (B126153). This document includes detailed experimental protocols for key chemical transformations, quantitative comparisons of biological potency, and visualizations of the critical scientific workflows and mechanisms of action, serving as a comprehensive resource for researchers in steroid chemistry and drug development.

Introduction: The Challenge of Oral Progesterone

Progesterone, a steroid hormone identified in the early 1930s, is crucial for regulating the menstrual cycle and maintaining pregnancy.[1] Early research demonstrated its potential for treating menstrual disorders and as a contraceptive by inhibiting ovulation.[2][3] However, the clinical utility of natural progesterone was severely limited by its low bioavailability when taken orally; it is extensively metabolized by the liver before reaching systemic circulation.[4] This necessitated the search for synthetic analogues, or "progestins," that could withstand first-pass metabolism and be effective when administered orally.

The initial breakthrough came with ethisterone, synthesized in 1938. While it was the first orally active progestogen, its potency was relatively low.[5] The true revolution began in the early 1950s, driven by critical advancements in steroid chemistry that made potent, orally active progestins a reality.

The Precursor Revolution: Marker's Degradation of Diosgenin (B1670711)

The large-scale production of synthetic steroids was economically unfeasible until Russell Marker, a chemist at Pennsylvania State College, developed a groundbreaking process in the 1940s.[6] He discovered that diosgenin, a sapogenin found in abundance in the tubers of Mexican wild yams (Dioscorea species), could be efficiently converted into progesterone.[6][7] This multi-step process, now known as the Marker Degradation , became the cornerstone of the burgeoning steroid industry and provided the essential precursors for the synthesis of the first oral progestins.[6]

Experimental Protocol: The Marker Degradation

The conversion of diosgenin to 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), the key intermediate, involves three primary steps:

Step 1: Acetolysis of Diosgenin

-

Objective: To open the spiroketal side chain of diosgenin.

-

Reagents: Diosgenin, Acetic Anhydride (B1165640) (Ac₂O).

-

Procedure:

-

Heat a suspension of diosgenin in acetic anhydride to reflux (approximately 200°C) for several hours.

-

This reaction opens the F-ring of the spiroketal and acetylates the 3-hydroxyl group, forming a pseudodiosgenin diacetate intermediate.[6]

-

Step 2: Chromic Acid Oxidation

-

Objective: To oxidatively cleave the side chain of the intermediate.

-

Reagents: Pseudodiosgenin diacetate, Chromium Trioxide (CrO₃), Acetic Acid.

-

Procedure:

-

Dissolve the pseudodiosgenin diacetate from Step 1 in a suitable solvent like acetic acid.

-

Treat the solution with chromium trioxide. This cleaves the double bond in the opened F-ring.[6]

-

The reaction yields an intermediate which, upon workup, eliminates the side chain beyond C-20.

-

Step 3: Hydrolysis and Elimination

-

Objective: To form the stable 16-dehydropregnenolone acetate (16-DPA).

-

Reagents: The product from Step 2, a base (e.g., sodium acetate).

-

Procedure:

-

The intermediate from the oxidation step is heated with a weak base.

-

This promotes an elimination reaction, forming a double bond between C-16 and C-17 and cleaving the remaining part of the side chain to yield 16-DPA.[6]

-

Step 4 & 5: Conversion of 16-DPA to Progesterone

-

Objective: To produce progesterone from the 16-DPA intermediate.

-

Procedure:

-

Hydrogenation: The double bond at C-16 in 16-DPA is selectively hydrogenated, typically using a palladium catalyst (e.g., Pd/BaSO₄), to yield pregnenolone (B344588) acetate.[6]

-

Oppenauer Oxidation: Pregnenolone acetate is then subjected to Oppenauer oxidation. This process involves heating with a ketone (e.g., acetone) in the presence of an aluminum alkoxide (e.g., aluminum isopropoxide). This simultaneously oxidizes the 3-hydroxyl group to a ketone and isomerizes the C-5 double bond to the C-4 position, resulting in the final product, progesterone.[6]

-

Visualization: Marker Degradation Workflow

The Synthesis of Norethindrone (Northis compound)

On October 15, 1951, at the Syntex laboratories in Mexico City, chemists Carl Djerassi, Luis Miramontes, and George Rosenkranz achieved a historic synthesis. They created 17α-ethynyl-19-nortestosterone, a compound later named norethindrone (or northis compound).[5] This molecule was found to be a highly potent, orally active progestin, far exceeding the activity of this compound.[5]

The synthesis started from estrone (B1671321) methyl ether, which itself could be derived from diosgenin.

Experimental Protocol: Norethindrone Synthesis

Step 1: Birch Reduction

-

Objective: To reduce the aromatic A-ring of estrone methyl ether.

-

Reagents: Estrone-3-methyl ether, Lithium metal, Liquid Ammonia (B1221849), Ethanol (B145695).

-

Procedure:

-

Dissolve estrone-3-methyl ether in a mixture of an ether solvent (like THF or diethyl ether) and liquid ammonia at low temperature (approx. -78°C).

-

Add small pieces of lithium metal until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

-

Add ethanol as a proton source to complete the reduction of the aromatic ring to a diene. This also reduces the 17-ketone to a hydroxyl group.

-

Step 2: Acid Hydrolysis

-

Objective: To hydrolyze the enol ether and isomerize the double bond.

-

Reagents: The product from Step 1, Hydrochloric Acid (HCl).

-

Procedure:

-

Treat the crude product from the Birch reduction with dilute aqueous HCl.

-

This hydrolysis step removes the methyl ether group and causes the non-conjugated double bond to shift into conjugation with the newly formed 3-keto group, yielding 19-nortestosterone.

-

Step 3: Oppenauer Oxidation

-

Objective: To oxidize the 17-hydroxyl group back to a ketone.

-

Reagents: 19-nortestosterone, Aluminum isopropoxide, Acetone.

-

Procedure:

-

Perform an Oppenauer oxidation on 19-nortestosterone to convert the 17β-hydroxyl group back into a ketone, producing the intermediate 19-norandrostenedione (B190405).

-

Step 4: Ethynylation

-

Objective: To add the crucial 17α-ethynyl group, which confers high oral activity.

-

Reagents: 19-norandrostenedione, Potassium acetylide (or another source of the acetylide anion, such as lithium acetylide).

-

Procedure:

-

Treat a solution of 19-norandrostenedione in an inert solvent with potassium acetylide.

-

The acetylide anion attacks the 17-keto group, forming a tertiary alcohol.

-

Acidic workup yields the final product, norethindrone.

-

Visualization: Norethindrone Synthesis Workflow

The Synthesis of Norethynodrel

Shortly after the synthesis of norethindrone at Syntex, another team of chemists led by Frank B. Colton at G.D. Searle and Company synthesized an isomer, norethynodrel , in 1952.[5] Norethynodrel differs from norethindrone only in the position of a double bond in the A-ring (at the C5-C10 position, rather than C4-C5). This subtle structural change results in a compound with a different biological profile, possessing both progestational and weak estrogenic activity.[4] Norethynodrel, combined with the estrogen mestranol, would become the progestin component of Enovid, the first approved oral contraceptive.[7]

Experimental Protocol: Norethynodrel Synthesis

The synthesis of norethynodrel also begins with estrone methyl ether and shares similarities with the norethindrone synthesis, but with key differences in the workup of the Birch reduction intermediate.[8]

Step 1: Birch Reduction of Estrone Methyl Ether

-

Objective: To reduce the aromatic A-ring.

-

Procedure: This step is identical to the first step in the norethindrone synthesis, using lithium in liquid ammonia with a proton source to produce a diene intermediate.[8]

Step 2: Mild Acid Hydrolysis (Ketal Protection)

-

Objective: To hydrolyze the enol ether without isomerizing the C5-C10 double bond.

-

Procedure:

-

Before full acidic workup, the 3-keto group can be protected as a ketal (e.g., using ethylene (B1197577) glycol).

-

Subsequent very mild acidic hydrolysis is performed to remove the methyl ether at C-3 while preserving the C5(10) double bond position. This yields the key intermediate with the non-conjugated ketone.

-

Step 3: Oxidation of 17-Hydroxyl Group

-

Objective: To form the 17-ketone.

-

Procedure: The 17-hydroxyl group is oxidized to a ketone using a standard oxidizing agent like chromium trioxide, yielding 17-keto-estr-5(10)-ene-3-one.

Step 4: Ethynylation

-

Objective: To introduce the 17α-ethynyl group.

-

Procedure: Similar to the norethindrone synthesis, the 17-keto group is reacted with an acetylide source (e.g., lithium acetylide) to form the 17α-ethynyl-17β-hydroxy functionality.[8]

Step 5: Deprotection (if used)

-

Objective: To regenerate the 3-keto group.

-

Procedure: If a ketal protecting group was used, it is removed under acidic conditions to yield the final product, norethynodrel.

Biological Activity and Mechanism of Action

The primary mechanism of action for progestins in contraception is the suppression of ovulation.[2] This is achieved through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.

Progesterone Receptor Signaling Pathway

Progestins exert their effects by binding to and activating intracellular progesterone receptors (PRs).

-

Ligand Binding: The progestin molecule diffuses across the cell membrane and binds to the Progesterone Receptor (PR) located in the cytoplasm, which is complexed with heat shock proteins (HSPs).

-

Conformational Change & HSP Dissociation: Ligand binding induces a conformational change in the PR, causing the dissociation of the HSPs.

-

Dimerization & Nuclear Translocation: The activated PRs form dimers (homodimers) and translocate into the nucleus.

-

DNA Binding: In the nucleus, the PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.

-

Gene Transcription: The PR-DNA complex recruits co-activators or co-repressors, modulating the transcription of target genes. In the hypothalamus, this leads to a decrease in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).

-

Pituitary Suppression: Reduced GnRH stimulation of the pituitary gland leads to decreased secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which prevents follicular development and the LH surge required for ovulation.[2]

Visualization: Progesterone Receptor Signaling

Quantitative Data: Potency of Early Oral Progestins

The progestational activity of these new compounds was assessed using bioassays, most notably the Clauberg test , which measures the progestin-induced proliferation of the uterine endometrium in immature female rabbits primed with estrogen. The oral potency of these synthetic progestins was dramatically higher than that of natural progesterone.

Table 1: Relative Oral Progestational Potency of Early Progestins

| Compound | Year Synthesized | Chemical Class | Relative Oral Potency (vs. Progesterone = <0.01) | Relative Oral Potency (vs. Norethindrone = 1) |

| Progesterone | - | Pregnane | Very Low (<1) | ~0.002 |

| This compound | 1938 | Androstane | Low (~10-20) | ~0.1 |

| Norethindrone | 1951 | Estrane | High (~100-200) | 1 |

| Norethynodrel | 1952 | Estrane | High (~50-100) | ~0.5 - 1.0 |

Note: Relative potencies are approximate and can vary based on the specific bioassay used. Data compiled from multiple sources indicating the general order of magnitude. Norethynodrel's potency is often debated due to its partial metabolism to norethindrone and its inherent estrogenicity, which can synergize its progestational effect.[4][6]

Early Clinical Development and Approval

With potent oral progestins now available, clinical trials began under the leadership of endocrinologist Gregory Pincus and gynecologist John Rock.[2] Initial trials in the mid-1950s, famously conducted in Puerto Rico, tested formulations of norethynodrel and norethindrone (typically combined with an estrogen, mestranol, to improve cycle control).[7] These trials demonstrated high efficacy in preventing pregnancy.

-

1957: The FDA approved Searle's Enovid (norethynodrel plus mestranol) for the treatment of severe menstrual disorders.[7]

-

1960: The FDA formally approved Enovid for use as an oral contraceptive, a landmark decision that ushered in a new era of reproductive health.[7]

-

1962: Ortho-Novum, containing norethindrone, received FDA approval as an oral contraceptive.[9]

Conclusion

The discovery and development of early oral progestins represent a triumph of synthetic organic chemistry and a pivotal advancement in pharmacology. The journey from Russell Marker's innovative use of plant-based precursors to the targeted synthesis of norethindrone and norethynodrel by teams at Syntex and Searle laid the essential groundwork for modern hormonal contraception. These foundational molecules not only provided a solution to the challenge of oral progesterone delivery but also opened up new avenues of research in steroid science that continue to evolve. This technical guide serves to document these critical early achievements, providing a detailed resource on the chemical protocols, biological mechanisms, and quantitative benchmarks that defined the dawn of the oral contraceptive era.

References

- 1. Project MUSE - The History of Steroidal Contraceptive Development: The Progestins [muse.jhu.edu]

- 2. Half a century of the oral contraceptive pill: Historical review and view to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effectiveness and acceptability of progestogens in combined oral contraceptives – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Assessment of the potency of orally administered progestins in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dear-doc.com [dear-doc.com]

- 8. benchchem.com [benchchem.com]

- 9. Norethindrone vs Progesterone | Power [withpower.com]

The In Vivo Metabolic Pathways of Ethisterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethisterone (17α-ethynyltestosterone) is a first-generation synthetic progestin that has been used in the management of various gynecological disorders. Understanding its metabolic fate is crucial for comprehending its pharmacological and toxicological profile. This technical guide synthesizes the available scientific literature on the in vivo metabolic pathways of this compound. It has been observed that detailed quantitative data and specific experimental protocols for this compound metabolism are limited in publicly accessible literature, with much of the available information focusing on the related compound, northis compound. This guide, therefore, presents the established qualitative metabolic pathways of this compound, supplemented with comparative insights from northis compound and progesterone (B1679170) metabolism to provide a more comprehensive, albeit inferred, understanding. General methodologies for studying steroid metabolism are also detailed to guide future research in this area.

Introduction

This compound, a derivative of testosterone, was one of the first orally active progestins. Its clinical efficacy and side-effect profile are intrinsically linked to its biotransformation within the body. The metabolism of steroids typically involves a series of enzymatic reactions, primarily occurring in the liver, that modify the parent compound to facilitate its excretion. These modifications, categorized as Phase I and Phase II reactions, can also lead to the formation of active or inactive metabolites, thereby influencing the overall pharmacological effect.

Phase I Metabolic Pathways of this compound

Phase I metabolism of this compound primarily involves reduction reactions. The available literature indicates that the A-ring of the steroid nucleus is a key site for metabolic transformation.

A-Ring Reduction

The principal metabolic pathway for this compound is the reduction of the α,β-unsaturated ketone in the A-ring. This process is catalyzed by 5α-reductase and 3α/β-hydroxysteroid dehydrogenases, leading to the formation of various tetrahydro-metabolites.

A simplified logical flow of this process is as follows:

Phase II Metabolic Pathways

Following Phase I modifications, this compound and its metabolites undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their renal and biliary excretion. Common conjugation reactions for steroids include glucuronidation and sulfation. While specific quantitative data for this compound is scarce, it is highly probable that its hydroxylated metabolites are conjugated with glucuronic acid and sulfate (B86663).

Quantitative Data on this compound Metabolism

A comprehensive search of the scientific literature did not yield specific quantitative data on the in vivo metabolic profile of this compound in humans or animal models. Studies on the closely related compound, northis compound, have provided some quantitative insights into the formation of its metabolites, but direct extrapolation to this compound is not scientifically rigorous. The following table summarizes the key metabolic transformations with the understanding that quantitative values are not available for this compound.

| Metabolic Reaction | Enzyme(s) Involved | Metabolite(s) Formed | Quantitative Data (this compound) | Notes |

| A-Ring Reduction | 5α-reductase, 3α/β-hydroxysteroid dehydrogenases | 5α-Dihydrothis compound, 3α,5α-Tetrahydrothis compound, 3β,5α-Tetrahydrothis compound | Not Available | This is considered the major metabolic pathway. |

| Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide and sulfate conjugates | Not Available | Essential for detoxification and excretion. |

Experimental Protocols for Studying this compound Metabolism

Key Methodological Considerations

-

Animal Model Selection: The choice of animal model is critical as metabolic pathways can differ between species. Non-human primates often provide a closer metabolic profile to humans for steroid hormones.

-

Radiolabeling: The use of radiolabeled this compound (e.g., with ¹⁴C or ³H) is a powerful technique to trace the fate of the drug and its metabolites throughout the body and ensure a complete mass balance is achieved.

-

Analytical Techniques: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool, often requiring derivatization of the analytes.

-

Enzyme Hydrolysis: To analyze conjugated metabolites, samples are typically treated with enzymes such as β-glucuronidase and sulfatase to hydrolyze the conjugates and release the free metabolites for detection.

Discussion and Future Directions

The available information on the in vivo metabolism of this compound is largely qualitative. While the primary pathways of A-ring reduction and subsequent conjugation are likely, the lack of quantitative data limits a full understanding of its pharmacokinetic profile and the potential contribution of various metabolites to its overall activity and safety.

Future research should focus on:

-

Quantitative in vivo studies: Conducting well-designed pharmacokinetic studies in relevant animal models and/or humans to quantify the major metabolites of this compound.

-

Enzyme phenotyping: Identifying the specific cytochrome P450 (CYP), reductase, and UGT/SULT isoforms responsible for this compound metabolism.

-

Pharmacological activity of metabolites: Assessing the progestogenic, androgenic, or other hormonal activities of the identified metabolites.

A more complete understanding of this compound's metabolic fate will provide valuable information for drug development professionals and regulatory agencies, and will allow for a more informed assessment of its risk-benefit profile.

Conclusion

The in vivo metabolism of this compound is presumed to proceed primarily through reduction of the A-ring, followed by Phase II conjugation reactions. However, a significant gap exists in the scientific literature regarding quantitative data and detailed experimental protocols for this specific compound. The information presented in this guide, including the logical pathway diagrams and a general experimental workflow, provides a foundational understanding for researchers in the field. Further, targeted research is necessary to fully elucidate the quantitative aspects of this compound's biotransformation and the pharmacological relevance of its metabolites.

Ethisterone's Binding Affinity for Steroid Hormone Receptors: A Technical Guide

This technical guide provides a comprehensive overview of ethisterone's binding affinity for various steroid hormone receptors. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular pharmacology of this synthetic steroid. This document details quantitative binding data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound exhibits a distinct binding profile across the spectrum of steroid hormone receptors. Its primary affinity is for the progesterone (B1679170) receptor, with significantly lower affinity for other receptors. The following tables summarize the relative binding affinities (RBAs) of this compound for the key nuclear steroid hormone receptors.

Table 1: Relative Binding Affinity of this compound for Human Steroid Hormone Receptors

| Receptor | Abbreviation | Relative Binding Affinity (%) |

| Progesterone Receptor | PR | 35 |

| Androgen Receptor | AR | 0.1 |

| Estrogen Receptor | ER | <1.0 |

| Glucocorticoid Receptor | GR | <1.0 |

| Mineralocorticoid Receptor | MR | <1.0 |

Data sourced from a comparative study of anabolic steroids and related compounds[1]. The RBA values are typically determined by competitive radioligand binding assays, with the affinity of the natural ligand for its receptor set to 100%.

Table 2: Binding of this compound to Plasma Steroid-Binding Globulins

| Globulin | Abbreviation | Relative Binding Affinity (%) |

| Sex Hormone-Binding Globulin | SHBG | 25–92 |

| Corticosteroid-Binding Globulin | CBG | 0.3 |

Data sourced from a comparative study of anabolic steroids and related steroids[1]. These values indicate the potential for this compound to be bound in the plasma, which can affect its bioavailability.

Experimental Protocols

The determination of a ligand's binding affinity for its receptor is fundamental in pharmacology. The data presented in this guide are primarily derived from in vitro assays. The two most common methods are competitive radioligand binding assays and cell-based reporter gene assays.

Competitive Radioligand Binding Assay

This method is widely used to determine the affinity of an unlabeled compound (the competitor, in this case, this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.[2][3]

Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for a specific steroid hormone receptor.

Materials:

-

Receptor Source: Cytosolic preparations from tissues known to express the receptor of interest (e.g., rat ventral prostate for AR, human uterine endometrium for PR) or cell lines overexpressing the receptor.[4][5]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity ligand for the receptor (e.g., [³H]-mibolerone for AR, [³H]-ORG-2058 for PR, [³H]-dexamethasone for GR).[5][6]

-

Competitor: Unlabeled this compound at a range of concentrations.

-

Buffers: Assay buffer (e.g., Tris-HCl with additives), wash buffer.

-

Separation Apparatus: Glass fiber filters and a vacuum filtration manifold.

-

Detection Instrument: Scintillation counter.

Procedure:

-

Preparation: A constant concentration of the receptor preparation and the radioligand are prepared in the assay buffer. A series of dilutions of unlabeled this compound are also prepared.

-

Incubation: The receptor preparation, radioligand, and varying concentrations of this compound (or buffer for total binding control) are incubated together in assay tubes or plates. A set of tubes containing a high concentration of an unlabeled high-affinity ligand is included to determine non-specific binding. The incubation is carried out at a specific temperature (e.g., 4°C or 30°C) for a duration sufficient to reach equilibrium.[7]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the specific binding as a function of the logarithm of the this compound concentration. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[3][7]

Cell-Based Reporter Gene Assay

This functional assay measures the ability of a compound to activate a steroid hormone receptor and induce the transcription of a reporter gene.[8][9]

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of a specific steroid hormone receptor.

Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HeLa, U2OS, HEK293T) that has low endogenous steroid receptor activity.[8][9][10]

-

Expression Vectors: A plasmid containing the full-length cDNA for the steroid hormone receptor of interest.

-

Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple copies of the hormone response element (HRE) for the specific receptor.[10]

-

Transfection Reagent: A reagent to introduce the plasmids into the cells (e.g., Lipofectamine).

-

Test Compound: this compound at a range of concentrations.

-

Detection Reagents: A substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

-

Detection Instrument: A luminometer or spectrophotometer.

Procedure:

-

Transfection: The cells are co-transfected with the receptor expression vector and the reporter vector. An internal control vector (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.[10]

-

Cell Culture and Treatment: After transfection, the cells are plated in multi-well plates and allowed to recover. The cells are then treated with various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a sufficient period (e.g., 14-24 hours) to allow for receptor activation, gene transcription, and accumulation of the reporter protein.[8]

-

Cell Lysis and Assay: The cells are lysed to release the cellular contents, including the reporter enzyme. The appropriate substrate is added, and the resulting signal (e.g., light emission for luciferase) is measured.

-

Data Analysis: The reporter activity is normalized to the internal control. A dose-response curve is generated by plotting the normalized reporter activity against the logarithm of the this compound concentration. The EC50 value is determined from this curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's interaction with steroid hormone receptors.

Signaling Pathway

The canonical signaling pathway for this compound, acting through an intracellular steroid hormone receptor, involves a series of steps leading to changes in gene expression.

Caption: General signaling pathway of this compound via a nuclear steroid receptor.

Experimental Workflow

The workflow for a competitive radioligand binding assay is a sequential process from incubation to data analysis.

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of Binding Affinities

The binding profile of this compound across the different steroid hormone receptors can be visualized to compare its relative affinities.

Caption: Relative binding affinity of this compound across steroid receptors.

References

- 1. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 4. The influence of structural modification on progesterone and androgen receptor binding of northis compound. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5alpha-reduction of northis compound enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. ovid.com [ovid.com]

- 9. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]

Ethisterone: A Comprehensive Toxicological and Side Effect Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethisterone, a synthetic progestin, has a well-documented history in therapeutic applications. This technical guide provides an in-depth analysis of its toxicological profile and associated side effects, drawing from a comprehensive review of preclinical and clinical data. The primary mechanism of action for this compound involves its agonistic activity at the progesterone (B1679170) receptor (PR) and, to a lesser extent, the androgen receptor (AR). While generally considered to have low acute toxicity, its side effect profile is notable and includes both common, milder symptoms and more severe, albeit rarer, adverse events. This document summarizes key toxicological data, outlines experimental methodologies for its assessment, and visually represents its primary signaling pathways to provide a thorough resource for researchers and drug development professionals.

Introduction

This compound is a first-generation, orally active progestin, a synthetic derivative of testosterone. Historically, it has been used in the management of various gynecological conditions.[1] Its biological effects are primarily mediated through its interaction with steroid hormone receptors, leading to changes in gene expression and cellular function. A comprehensive understanding of its toxicology and side effect profile is essential for its safe use and for the development of newer, more targeted progestogenic agents.

Toxicological Profile

The toxicological assessment of this compound encompasses acute, subchronic, chronic, reproductive, and genotoxic endpoints. While specific quantitative data for this compound is limited in publicly available literature, data from closely related progestins, such as northis compound, provide valuable insights.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common metric from these studies. For a mixture containing northis compound, a structurally similar progestin, the oral LD50 in rats has been reported to be greater than 5 g/kg, suggesting low acute toxicity.[2]

Table 1: Acute Toxicity Data for a Northis compound-Containing Mixture

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | >5 g/kg | [2] |

Subchronic and Chronic Toxicity

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproductive function and fetal development. Due to its hormonal activity, this compound has been associated with the masculinization of female fetuses when taken during pregnancy.[1] Specific reproductive and developmental toxicity studies with determined NOAELs for this compound are not extensively reported in the available literature. However, general guidelines for such studies, like those from the OECD, provide a framework for their conduct.[5]

Carcinogenicity

The carcinogenic potential of this compound has not been as extensively studied as some other progestins. However, data on the related compound, northis compound, indicate that it is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[6] In these studies, oral exposure to northis compound was associated with benign liver tumors in male mice and rats, pituitary-gland tumors in female mice, and mammary-gland tumors in male rats.[6]

Genotoxicity

Genotoxicity assays are used to assess the potential of a substance to damage genetic material. Studies on the related compound, northis compound acetate, have shown evidence of clastogenic potential, meaning it can cause structural changes to chromosomes.[7]

Side Effect Profile in Humans

The side effects of this compound are primarily related to its progestogenic and androgenic activities. They can be categorized into common and less frequent but more severe reactions.

Common Side Effects

Commonly reported side effects are often mild and may resolve with continued use. These include:

-

Menstrual irregularities: This can manifest as spotting, breakthrough bleeding, or changes in menstrual flow.[8]

-

Gastrointestinal disturbances: Nausea is a frequently reported side effect.[8]

-

Central nervous system effects: Headaches and mood changes, such as depression or anxiety, can occur.[8]

-

Weight changes: Both weight gain and weight loss have been reported.[8]

-